2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole is a complex organic compound characterized by its unique structure, which comprises an indole core substituted with a morpholine and pyridine moiety. The molecular formula for this compound is C19H21N3O, and its molecular weight is approximately 307.4 g/mol. The compound's IUPAC name is 4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]morpholine, indicating the presence of both a methyl group on the indole and a morpholine ring connected to a pyridine ring through a methylene bridge.
The specific reaction conditions and reagents used can significantly influence the major products formed from these reactions .
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole has been investigated for its biological properties, including:
The synthesis of 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole typically involves several steps starting from readily available precursors. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole framework. Additional steps may include:
This compound has several applications across various fields:
Studies on the interaction of this compound with biological targets have shown that it may act as an enzyme inhibitor by binding to active sites of specific enzymes. For instance, it has been suggested that it could inhibit alarmone synthetases involved in bacterial persistence mechanisms. This interaction may lead to enhanced antibiotic efficacy against resistant strains .
Several compounds share structural similarities with 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole. Here are some notable examples:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylindole | structure | Antimicrobial |
| 3-(Pyridin-2-yl)indole | structure | Anticancer |
| Morpholine derivatives | structure | Enzyme inhibitors |
What distinguishes 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole from these similar compounds is its dual functionality stemming from both the morpholine and pyridine groups, which enhance its potential interactions with biological targets compared to simpler indole derivatives. This structural complexity may contribute to its diverse biological activities and applications in medicinal chemistry .